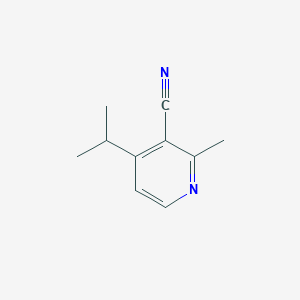

4-Isopropyl-2-methylnicotinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

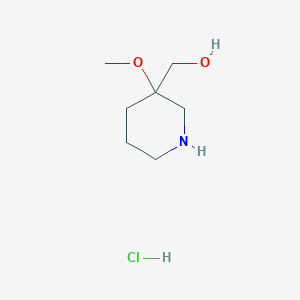

4-Isopropyl-2-methylnicotinonitrile is a chemical compound . The molecule contains a total of 24 bonds, including 12 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 Pyridine .

Synthesis Analysis

The synthesis of 4-Isopropyl-2-methylnicotinonitrile or similar compounds often involves multiple steps . For instance, the synthesis of analogs of natural products, such as carvacrol, involves structural elucidation of derivatives of 2,4-dihalogeno substituted synthetic analogues .Molecular Structure Analysis

The 4-Isopropyl-2-methylnicotinonitrile molecule consists of 12 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms, making a total of 24 atoms . The molecule contains a total of 24 bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Evaluation 4-Isopropyl-2-methylnicotinonitrile has been synthesized through a one-pot condensation process involving malononitrile, 4-methylpentan-2-one, aryl carboxaldehyde, and ammonium acetate in ethanol. This synthesis resulted in 2-amino-5-isopropyl-4-(4-aryl)-6-methylnicotinonitriles. The compounds synthesized exhibited weak antioxidant activities, suggesting potential applications in areas where mild antioxidant properties are beneficial (Gouda & Helal, 2015).

Chemical Properties and Ligand Behavior 4-Cyanopyridine, closely related to 4-isopropyl-2-methylnicotinonitrile, demonstrates the ability to act as both a mono- and bidentate ligand in transition metal complexes, showcasing its versatility in coordination chemistry. Its role as a ligand, either through the pyridine nitrogen atom or both nitrogen atoms, has been pivotal in constructing new polymeric transition metal compounds and potentially new metal–organic frameworks. This property underscores its significance in the design and development of complex molecular architectures and materials (Zhao et al., 2017).

Synthesis of Derivatives and Technological Advancements The synthesis of 4-methylnicotinonitrile derivatives, which are structurally similar to 4-isopropyl-2-methylnicotinonitrile, has been achieved through various chemical processes. These derivatives have been utilized in the synthesis of pyridine-type alkaloids, illustrating the compound's utility in producing complex organic molecules. Furthermore, advancements in the synthetic technology of related compounds, such as 4-isopropyl-7-keto-5-octenenitrile, highlight the ongoing efforts to improve synthesis methods, optimize reaction yields, and enhance the efficiency of the production processes (Zhao Yi-min, 2011); (J. Chun, 2000)(https://consensus.app/papers/synthesis-4isopropyl7keto5octenenitrile-improvemen-chun/4df009df349b5108aba70eccd376e42f/?utm_source=chatgpt).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-propan-2-ylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-7(2)9-4-5-12-8(3)10(9)6-11/h4-5,7H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATAXWWVGFZOAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C#N)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropyl-2-methylnicotinonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-carboxamide](/img/structure/B2497770.png)

![2-(2-Methoxyphenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2497775.png)

![2-(4-nitrophenyl)-N'-((E)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)propanohydrazide](/img/structure/B2497776.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)

![N-tert-butyl-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/no-structure.png)

![1-(2-Tert-butyl-4-methylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2497788.png)